molecular formula C7H8BN3O2 B15287647 2-(Azidomethyl)phenylboronic acid

2-(Azidomethyl)phenylboronic acid

Cat. No.: B15287647
M. Wt: 176.97 g/mol
InChI Key: IFFLMFXJZGJEKO-UHFFFAOYSA-N
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Description

(2-(Azidomethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an azidomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Azidomethyl)phenyl)boronic acid typically involves the bromination of tolylboronic acids followed by azidation. The process begins with the bromination of ortho, meta, or para tolylboronic acids using N-bromosuccinimide (NBS) as a brominating agent. This step yields bromomethylphenylboronic acids. The subsequent reaction with sodium azide (NaN3) in dry dimethylformamide (DMF) produces (azidomethyl)phenylboronic acids .

Industrial Production Methods

While specific industrial production methods for (2-(Azidomethyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2-(Azidomethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

(2-(Azidomethyl)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Azidomethyl)phenyl)boronic acid primarily involves its reactivity through the boronic acid and azido groups. The boronic acid group can form reversible covalent bonds with diols, making it useful in sensing and separation applications. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes . These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Azidomethyl)phenyl)boronic acid
  • (4-(Azidomethyl)phenyl)boronic acid
  • (2-(Bromomethyl)phenyl)boronic acid

Uniqueness

(2-(Azidomethyl)phenyl)boronic acid is unique due to the ortho position of the azidomethyl group relative to the boronic acid. This positioning can influence the compound’s reactivity and interactions compared to its meta and para counterparts. Additionally, the presence of both azido and boronic acid groups provides a versatile platform for various chemical transformations and applications .

Properties

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

[2-(azidomethyl)phenyl]boronic acid

InChI

InChI=1S/C7H8BN3O2/c9-11-10-5-6-3-1-2-4-7(6)8(12)13/h1-4,12-13H,5H2

InChI Key

IFFLMFXJZGJEKO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CN=[N+]=[N-])(O)O

Origin of Product

United States

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